4-(Propylaminomethyl)benzoic acid
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Overview
Description
4-(Propylaminomethyl)benzoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a propylaminomethyl group. This compound is known for its zwitterionic properties, making it useful in various chemical and industrial applications .
Synthetic Routes and Reaction Conditions:
Amination of 4-(Chloromethyl)benzoic Acid: One common method involves the amination of 4-(chloromethyl)benzoic acid with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the substitution reaction.
Hydrogenation of 4-(Cyanomethyl)benzoic Acid: Another method involves the hydrogenation of 4-(cyanomethyl)benzoic acid in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Reactor Synthesis: In industrial settings, the compound is often synthesized in batch reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity.
Continuous Flow Synthesis: Continuous flow synthesis is another method used in industrial production, offering advantages in terms of scalability and consistency in product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Propylamine in ethanol with a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(Propylaminomethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a zwitterionic stationary phase in liquid chromatography for the separation of complex mixtures.
Biology: Investigated for its potential role in biochemical assays and as a ligand in protein binding studies.
Medicine: Explored for its antifibrinolytic properties, which may be useful in controlling excessive bleeding.
Mechanism of Action
The mechanism of action of 4-(propylaminomethyl)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect pathways related to fibrinolysis, thereby reducing the breakdown of fibrin clots and controlling bleeding.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic Acid: Similar in structure but lacks the propyl group, making it less hydrophobic.
4-(Dimethylaminomethyl)benzoic Acid: Contains a dimethylamino group instead of a propylamino group, affecting its reactivity and solubility.
4-(Cyanomethyl)benzoic Acid: Contains a nitrile group, which can be converted to an amine group through hydrogenation.
Uniqueness: 4-(Propylaminomethyl)benzoic acid is unique due to its zwitterionic nature and the presence of the propylaminomethyl group, which enhances its hydrophobicity and makes it suitable for specific applications in chromatography and biochemical assays .
Properties
IUPAC Name |
4-(propylaminomethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOMGDDUFBSBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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